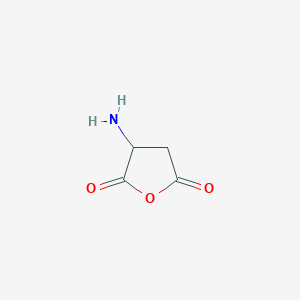
3-Aminodihydrofuran-2,5-dione
Vue d'ensemble
Description
3-Aminodihydrofuran-2,5-dione is an organic compound with the molecular formula C4H5NO3. It is also known as (S)-3-aminodihydrofuran-2,5-dione hydrochloride . The compound has a molecular weight of 151.55 .
Molecular Structure Analysis
The InChI code for 3-Aminodihydrofuran-2,5-dione is1S/C4H5NO3.ClH/c5-2-1-3 (6)8-4 (2)7;/h2H,1,5H2;1H/t2-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminodihydrofuran-2,5-dione include a molecular weight of 151.55 . The compound is a hydrochloride . More specific properties like melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Synthesis of Organic Substrates :
- 3-Ylidenepiperazine-2,5-diones, related to 3-Aminodihydrofuran-2,5-dione, serve as versatile organic substrates. They are cyclic dipeptides that can be easily synthesized in both optically active and inactive forms. These compounds are prone to stereoselective addition reactions and can transform into natural products and analogues, serving as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Catalytic Transformations :
- Bio-derived furans, including compounds like 3-Aminodihydrofuran-2,5-dione, can be transformed into valuable ketoacids and diketones using water-soluble ruthenium catalysts. These transformations are key in the creation of levulinic acid and other derivatives, playing a significant role in green chemistry (Gupta et al., 2015).
Pharmaceutical Synthesis :
- The compound is involved in the synthesis of pharmaceuticals such as 1,4-Benzodiazepine-2,5-diones. These transformations occur under mild reaction conditions, indicating the potential use of 3-Aminodihydrofuran-2,5-dione in the development of new therapeutic agents (Křemen et al., 2017).
Polymerization Processes :
- 3-Aminodihydrofuran-2,5-dione derivatives are utilized in organocatalyzed ring-opening polymerization
Cytotoxicity and Antitumor Activities :
- Research into 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, related to 3-Aminodihydrofuran-2,5-dione, has revealed potential as tyrosine kinase inhibitors with antitumor activities. These compounds demonstrate the ability to interact with ATP-binding domains of growth factor receptors and have shown efficacy in inhibiting the growth of cancer cell lines (Kuznietsova et al., 2019).
Synthesis of Amino Acids :
- Enantioselective synthesis of α-amino acids using derivatives of 3-Aminodihydrofuran-2,5-dione demonstrates the compound's role in producing chiral building blocks for pharmaceuticals and other applications (Porzi & Sandri, 1996).
Novel Heterocyclic Derivatives :
- The compound is involved in the preparation of novel disubstituted 1,3-oxazepine-tetra-one derivatives from Schiff bases reaction, highlighting its role in the development of new heterocyclic compounds for potential applications in pharmaceuticals and materials science (Ayfan et al., 2019).
Safety and Hazards
The safety information for ®-3-AMINODIHYDROFURAN-2,5-DIONE HCL, a related compound, indicates that it has the hazard statements H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-aminooxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKOSRIHVSBBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminodihydrofuran-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



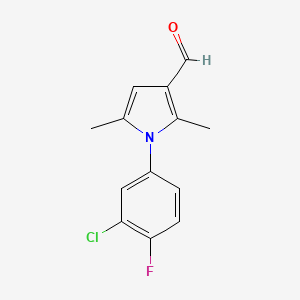

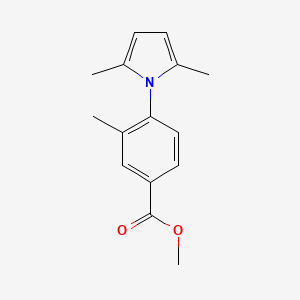
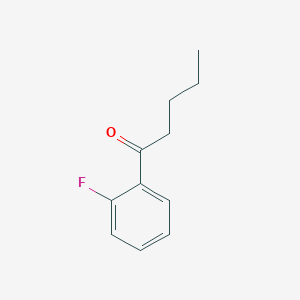
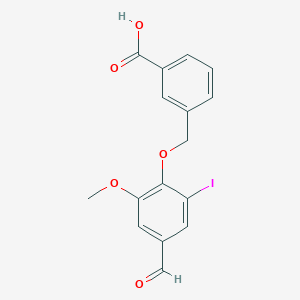
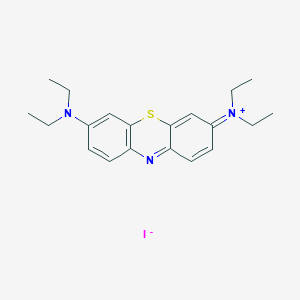
![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)
![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)
![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)